1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone
CAS No.: 83936-02-1
Cat. No.: VC17269650
Molecular Formula: C20H16N2OS2
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 83936-02-1 |
|---|---|
| Molecular Formula | C20H16N2OS2 |
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | 1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one |
| Standard InChI | InChI=1S/C20H16N2OS2/c1-22-12-18(19(23)14-8-4-6-10-16(14)22)25-20-13-7-3-5-9-15(13)21-11-17(20)24-2/h3-12H,1-2H3 |
| Standard InChI Key | QNJWLZWBRUDNGL-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C(=O)C2=CC=CC=C21)SC3=C(C=NC4=CC=CC=C43)SC |
Introduction
Structural Elucidation and Molecular Framework
Core Architecture
1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone features a bicyclic quinolinone backbone substituted at positions 1, 3, and 4. The 1-methyl group and the 4-oxo moiety define the primary quinolinone structure, while the 3-position hosts a thioether linkage connecting it to a secondary 3-methylthio-4-quinolinyl group. This arrangement introduces significant steric and electronic complexity, influencing reactivity and intermolecular interactions .
Substituent Effects and Stereoelectronic Properties
The methylthio (-SCH₃) groups at both the 3-position of the primary quinolinone and the 3-position of the secondary quinolinyl ring contribute electron-donating effects via sulfur’s lone pairs. These substituents enhance the molecule’s nucleophilic susceptibility at sulfur centers, as demonstrated in analogous S-oxidation reactions . The thioether bridge (-S-) further introduces conformational flexibility, enabling potential rotational isomerism, though this remains uncharacterized in the current literature.
Synthetic Methodologies
Precursor Synthesis: Quinolinium Salts
The synthesis of related 1-methyl-3-methylthioquinolinones, as reported by Chrobak and Maślankiewicz, begins with the quaternization of 4-substituted 3-methylthioquinolines using dimethyl sulfate . For instance, treatment of 4-chloro-3-methylthioquinoline (1a) with dimethyl sulfate yields the corresponding quinolinium methylsulfate salt (2a), which serves as a critical intermediate. This step is pivotal for introducing the 1-methyl group and activating the quinoline nucleus for subsequent ring-opening and oxidation steps .
Oxidative Ring-Opening and Cyclization
Quinolinium salts (2a-d) undergo hydrolysis in aqueous-DMSO with K₃[Fe(CN)₆]/NaOH, leading to 1,2-pseudobase intermediates. Oxidation of these intermediates generates 2-quinolinones (3a-d) in yields of 60–69%, alongside minor byproducts such as 1-methyl-3-methylthio-4(1H)-quinolinone (8) . Applying this methodology to a hypothetical precursor for 1-methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone would require a bifunctional quinolinium salt capable of coupling two quinolinyl units via a thioether bridge.
Thioether Bridge Formation
Physicochemical Properties
Spectroscopic Characterization
Key data from analogous compounds provide insights into the expected spectral features of 1-methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone:
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¹H NMR: Methyl groups attached to sulfur and nitrogen resonate between δ 2.50–3.77 ppm, as observed in 3-methylthio-1-methyl-2-quinolinones . The aromatic protons appear as multiplet signals in the δ 7.2–8.4 ppm range, influenced by substituent electronic effects.
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EIMS: Molecular ion peaks (e.g., m/z 239 for 3a) confirm molecular weight, with fragmentation patterns indicative of S-CH₃ and N-CH₃ bond cleavage .
Thermal Stability and Solubility
Quinolinones with methylthio substituents exhibit moderate thermal stability, with melting points ranging from 90–170°C depending on substitution patterns . The target compound’s solubility is anticipated to be low in polar solvents due to its extended aromatic system, though DMSO may enhance solubility via sulfur coordination.
Reactivity and Functionalization
S-Oxidation Pathways
The methylthio groups in analogous compounds undergo oxidation to sulfoxides using nitrating mixtures (HNO₃/H₂SO₄) . For instance, 3-methylthio-2-quinolinone (3a) oxidizes to 3-methylsulfinyl-2-quinolinone (4a) in 82–90% yield . Similar treatment of 1-methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone could yield bis-sulfoxide or sulfone derivatives, though regioselectivity may favor oxidation at the more electron-rich thioether site.
Nucleophilic Displacement at C-4
The 4-oxo group in quinolinones facilitates nucleophilic substitution, as demonstrated by the conversion of 4-chloro-2-quinolinone (3a) to 4-dimethylamino derivative (3d) via reaction with dimethylamine . This reactivity suggests potential for modifying the target compound’s 4-position with amines, alkoxides, or thiols to diversify functionality.
Challenges and Future Directions
Synthetic Optimization
Current methods yield byproducts such as 4-quinolinone (8) during quinolinium salt hydrolysis . Optimizing reaction conditions—e.g., solvent polarity, temperature, and oxidant stoichiometry—could improve selectivity for the target compound.
Expanding Functional Group Diversity
Future work should explore introducing electron-withdrawing groups (e.g., nitro, cyano) at the 4-position to modulate electronic properties. Additionally, replacing the methylthio groups with other sulfur-based substituents (e.g., arylthio, sulfonamides) could broaden applicability.
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